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molecular formula C6H7ClN2 B2746491 2-Chlorobenzene-1,3-diamine CAS No. 6400-14-2

2-Chlorobenzene-1,3-diamine

Cat. No. B2746491
M. Wt: 142.59
InChI Key: LKGQTURGJNTDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040532B2

Procedure details

To a mixture of 2-chlorobenzene-1,3-diamine (24 mmol) (CAS 6400-14-2) and NaI (150 mg) in 80% H2SO4 (20 g) was added Glycerol (45 g). The mixture was stirred at 150° C. to 170° C. for 5 h. The mixture was cooled to room temperature. Aqueous 5N NaOH was used to adjust the pH to alkaline, which was then extracted with EtOAc washed with brine, dried over MgSO4 and concentrated under reduced vacuum. Flash column chromatography (EtOAc:Hexane) yielded 7-amino-8-chloroquinoline (800 mg), as a pale yellow solid. 1H NMR (300 MHz, CD3OD) δ: 8.69 (dd, J=4.4, 1.8 Hz, 1H), 8.13 (dd, J=7.9, 1.8 Hz, 1H), 7.61 (d, J=9.1 Hz, 1H), 7.14-7.29 (m, 2H)
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:9].[Na+].[I-].O[CH2:13][CH:14]([CH2:16]O)O.[OH-].[Na+]>OS(O)(=O)=O>[NH2:8][C:7]1[C:2]([Cl:1])=[C:3]2[C:4]([CH:13]=[CH:14][CH:16]=[N:9]2)=[CH:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
24 mmol
Type
reactant
Smiles
ClC1=C(C=CC=C1N)N
Name
Quantity
150 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
20 g
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 150° C. to 170° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
which was then extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC=C2C=CC=NC2=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: CALCULATEDPERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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